molecular formula C17H23NO8Se B148064 (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid CAS No. 131569-90-9

(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid

Cat. No. B148064
M. Wt: 448.3 g/mol
InChI Key: WTKIVOYWMLCUAQ-CXECBNLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid, also known as PADSON, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a selenosugar derivative that exhibits potent biological activity and has the potential to be used as a therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid also inhibits the NF-κB signaling pathway, which is known to be involved in the regulation of inflammation and immune response.

Biochemical And Physiological Effects

(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has several advantages for lab experiments, including its high potency and low toxicity profile. However, its synthesis method is complex and requires specialized equipment and expertise. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid, which may limit its use in preclinical studies.

Future Directions

There are several future directions for research on (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid. One area of focus is the development of more efficient and scalable synthesis methods to enable larger-scale production of the compound. Another area of interest is the optimization of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid's pharmacokinetics and pharmacodynamics to improve its efficacy and reduce potential side effects. Additionally, further studies are needed to elucidate the mechanism of action of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid and its potential use in combination with other therapeutic agents.

Synthesis Methods

(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid can be synthesized by the reaction of 5-acetamido-3,5-dideoxy-2,3-difluoro-α-D-erythro-pentofuranosyl chloride with phenylselenol in the presence of a base. The resulting compound is then treated with TFA to remove the protecting groups, yielding (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid in good yield and purity.

Scientific Research Applications

(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

131569-90-9

Product Name

(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid

Molecular Formula

C17H23NO8Se

Molecular Weight

448.3 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylselanyl-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C17H23NO8Se/c1-9(20)18-13-11(21)7-17(16(24)25,27-10-5-3-2-4-6-10)26-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25)/t11-,12+,13+,14+,15+,17-/m0/s1

InChI Key

WTKIVOYWMLCUAQ-CXECBNLGSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O

Other CAS RN

131569-90-9

synonyms

(phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid
(phenyl 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-2-selenononulopyranosid)onic acid
PADSPO

Origin of Product

United States

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